Cuspidiol vs. Dihydrocuspidiol: Antifungal Potency Against Cladosporium cucumerinum by TLC Bioautography
In a direct head-to-head comparison within the same TLC bioautographic assay, cuspidiol (compound 32) exhibited a minimum inhibitory quantity (MIQ) of 0.1 μg against the plant pathogenic fungus Cladosporium cucumerinum, while its saturated analog dihydrocuspidiol (compound 31) showed an MIQ of 0.01 μg—a 10-fold greater potency. The structurally related 4″-(3″-methylbut-2″-enyloxy)-3-phenylpropanol (compound 35) matched cuspidiol at MIQ = 0.1 μg. Miconazole served as the reference standard [1]. This demonstrates that saturation of the (E)-double bond dramatically enhances anti-Cladosporium activity, making the choice between cuspidiol and dihydrocuspidiol critical depending on the target fungal species.
| Evidence Dimension | Minimum inhibitory quantity (MIQ) against Cladosporium cucumerinum |
|---|---|
| Target Compound Data | Cuspidiol MIQ = 0.1 μg |
| Comparator Or Baseline | Dihydrocuspidiol MIQ = 0.01 μg; 4″-(3″-methylbut-2″-enyloxy)-3-phenylpropanol MIQ = 0.1 μg; Miconazole (reference) MIQ not specified in this sub-assay |
| Quantified Difference | Cuspidiol is 10-fold less potent than dihydrocuspidiol against C. cucumerinum; equipotent with the 4″-prenyl analog |
| Conditions | Direct TLC bioautographic assay using Cladosporium cucumerinum as test organism; compounds isolated from CH2Cl2 extract of Fagara zanthoxyloides root bark [1] |
Why This Matters
For antifungal screening programs targeting Cladosporium species, dihydrocuspidiol is the superior candidate; however, cuspidiol's distinct spectrum against Candida albicans (see below) means compound selection must be driven by the specific pathogen of interest.
- [1] Kougan GB, Tabopda T, Kuete V, Verpoorte R. Chapter 6: Simple Phenols, Phenolic Acids, and Related Compounds from African Medicinal Plants. In: Medicinal Plant Research in Africa. Elsevier; 2013:577-629. (Compilation of Chaaib et al., Planta Med 2003 data). View Source
